molecular formula C16H15ClN4O2S B12502504 N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12502504
M. Wt: 362.8 g/mol
InChI Key: FDOZDWDLZXKZIL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom and a pyrimidine ring in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and thioxopyrimidines, such as:

Uniqueness

N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific structural features, such as the presence of a 3-chlorophenyl group and a pyrrolo[3,2-d]pyrimidine ring

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15ClN4O2S/c1-9-6-12-14(18-9)15(23)20-16(19-12)24-8-13(22)21(2)11-5-3-4-10(17)7-11/h3-7,18H,8H2,1-2H3,(H,19,20,23)

InChI Key

FDOZDWDLZXKZIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)NC(=N2)SCC(=O)N(C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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